Cas no 4440-90-8 (4,5-dimethyl-1,3,2-dioxathiolane 2-oxide)

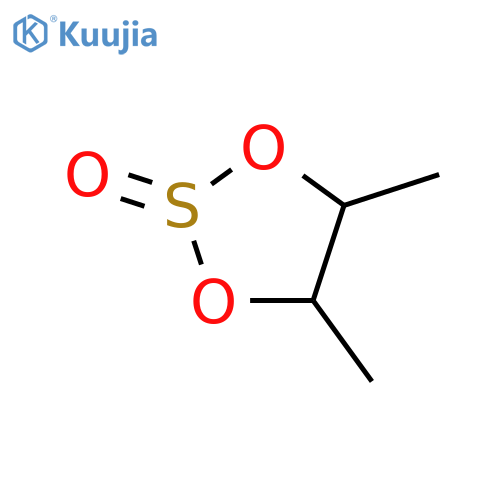

4440-90-8 structure

商品名:4,5-dimethyl-1,3,2-dioxathiolane 2-oxide

4,5-dimethyl-1,3,2-dioxathiolane 2-oxide 化学的及び物理的性質

名前と識別子

-

- 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide

- sym-Dimethylethylene sulfite

- 4,5-Dimethyl-2-oxo-1,3.2-dioxathiolane

- 4,5-Dimethyl-[1,3,2]dioxathiolane 2-oxide

- 2,3-Butanediol,cyclic sulfite

- 2,3-butylene sulfite

- 2,cyclic sulfite

- 4,5-Dimethyl-1,3,2-dioxathiolan-2-oxid

- 4,5-Dimethyl-1,3-dioxa-2-thiolan-2-oxid

- EINECS 224-661-1

- 2,3-Butanediol, cyclic sulfite

- E85528

- 4440-90-8

- DTXSID70963214

- SCHEMBL4889631

- E?-dioxathiolan-2-one

- AKOS030229147

- NSC527769

- 4,5-dimethyl-2-oxo-1,3,2-dioxathiolane

- NSC56552

- 4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide #

- DB-070550

- 4,5-Dimethyl-1,3,2lambda~4~-dioxathiolan-2-one

- NSC-527769

- 1,3,2-Dioxathiolane, 4,5-dimethyl-, 2-oxide

- 4,5-DIMETHYL-1,3,2??-DIOXATHIOLAN-2-ONE

- 2, cyclic sulfite

- NSC 56552

- NS00047788

- 4,5-dimethyl-1,3,2

- erythro-2,3-butanediyl sulfite

- 1,2-Dioxathiolane, 4,5-dimethyl-, 2-oxide

- AS-64821

- 4,5-Dimethyl-1,3,2-dioxathiolane2-oxide

- NSC-56552

-

- MDL: MFCD00044413

- インチ: InChI=1S/C4H8O3S/c1-3-4(2)7-8(5)6-3/h3-4H,1-2H3

- InChIKey: SAPINXZHMGNTEC-UHFFFAOYSA-N

- ほほえんだ: CC1C(OS(=O)O1)C

計算された属性

- せいみつぶんしりょう: 136.01900

- どういたいしつりょう: 136.01941529g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 54.7Ų

じっけんとくせい

- PSA: 54.74000

- LogP: 1.25460

4,5-dimethyl-1,3,2-dioxathiolane 2-oxide セキュリティ情報

4,5-dimethyl-1,3,2-dioxathiolane 2-oxide 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,5-dimethyl-1,3,2-dioxathiolane 2-oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D769986-5g |

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide |

4440-90-8 | 98% | 5g |

$185 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736126-250mg |

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide |

4440-90-8 | 98% | 250mg |

¥114.00 | 2024-05-13 | |

| Aaron | AR0072H1-250mg |

4,5-DImethyl-1,3,2-dioxathiolane 2-oxide |

4440-90-8 | 95% | 250mg |

$21.00 | 2025-02-10 | |

| Aaron | AR0072H1-5g |

4,5-DImethyl-1,3,2-dioxathiolane 2-oxide |

4440-90-8 | 95% | 5g |

$189.00 | 2025-02-10 | |

| 1PlusChem | 1P00728P-1g |

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide |

4440-90-8 | 95% | 1g |

$35.00 | 2024-05-02 | |

| A2B Chem LLC | AD28697-1g |

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide |

4440-90-8 | 95% | 1g |

$32.00 | 2024-04-20 | |

| BAI LING WEI Technology Co., Ltd. | A01109081-1g |

4,5-dimethyl-1,3,2-dioxathiolane 2-oxide |

4440-90-8 | 98% | 1g |

¥427 | 2023-11-24 | |

| eNovation Chemicals LLC | D769986-1g |

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide |

4440-90-8 | 98% | 1g |

$100 | 2025-02-25 | |

| eNovation Chemicals LLC | D769986-250mg |

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide |

4440-90-8 | 98% | 250mg |

$70 | 2025-02-25 | |

| Ambeed | A986795-1g |

4,5-DImethyl-1,3,2-dioxathiolane 2-oxide |

4440-90-8 | 95% | 1g |

$47.0 | 2025-03-05 |

4,5-dimethyl-1,3,2-dioxathiolane 2-oxide 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

4440-90-8 (4,5-dimethyl-1,3,2-dioxathiolane 2-oxide) 関連製品

- 1469-73-4(4-Methyl-1,3,2-dioxathiolane 2-Oxide (mixture of isomers))

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬